molecular formula C12H12BrNO2 B11838625 N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide

Cat. No.: B11838625
M. Wt: 282.13 g/mol
InChI Key: RMOKDJGVZNRLOU-UHFFFAOYSA-N
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Description

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is a high-value chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates two key functional handles: a cyclopropanecarboxamide group and a bromoacetyl moiety on a phenyl ring. The reactive bromoacetyl group makes it a versatile building block for the synthesis of more complex molecules, enabling researchers to readily create chemical linkages with various nucleophiles under mild conditions . Compounds with similar bromoacetyl and carboxamide functionalities are frequently employed in the synthesis of tetrahydroisoquinolinium derivatives, which are structures of significant interest in pharmaceutical research . Furthermore, the cyclopropanecarboxamide component is a motif found in inhibitors of various biological targets, such as protein kinases, highlighting its relevance in the development of potential therapeutic agents . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

N-[4-(2-bromoacetyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H12BrNO2/c13-7-11(15)8-3-5-10(6-4-8)14-12(16)9-1-2-9/h3-6,9H,1-2,7H2,(H,14,16)

InChI Key

RMOKDJGVZNRLOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Bromoacetylation of Aromatic Precursors

The introduction of the 2-bromoacetyl group to the phenyl ring is typically achieved via Friedel-Crafts acylation or direct bromination of pre-acetylated intermediates.

Friedel-Crafts Acylation :
In a representative procedure, 4-aminophenylacetone is treated with bromine in acetic acid under controlled conditions (0–5°C) to yield 4-(2-bromoacetyl)aniline. Excess bromine is avoided to prevent over-bromination, and the reaction is quenched with sodium thiosulfate to neutralize residual bromine.

Direct Bromination :
Alternatively, 4-acetylphenylcyclopropanecarboxamide undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride, catalyzed by azobisisobutyronitrile (AIBN). This radical-mediated process selectively brominates the acetyl group at the α-position, achieving yields of 70–75%.

Cyclopropane Carboxamide Formation

The cyclopropane ring is constructed via [2+1] cycloaddition or Simmons–Smith reaction , followed by carboxamide functionalization.

Simmons–Smith Reaction :
Cyclopropanation of allyl derivatives using diiodomethane and a zinc-copper couple produces cyclopropane intermediates. For example, reaction of 4-allylphenylacetamide with Zn(Cu) and CH₂I₂ in ether yields 4-(cyclopropyl)phenylacetamide, which is subsequently oxidized to the carboxylic acid and converted to the carboxamide via mixed anhydride formation.

Carboxamide Synthesis :
Cyclopropanecarboxylic acid, generated from cyclopropane methanol oxidation, is activated as an acyl chloride (using thionyl chloride) and coupled with 4-(2-bromoacetyl)aniline in the presence of a base like triethylamine. This method achieves 80–85% yield when conducted in anhydrous dichloromethane at 0°C.

Optimization of Coupling Reactions

Reagent Selection for Amide Bond Formation

Coupling the bromoacetylated aniline with cyclopropanecarboxylic acid requires activation of the carboxylic acid. The following reagents have been evaluated:

Coupling ReagentBaseSolventTime (h)Yield (%)
HATUDIPEADMF1285
EDCl/HOBtNMMTHF2472
T3PPyridineDCM1868

Data adapted from cyclopropane carboxamide coupling studies.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior efficiency due to its rapid activation kinetics and minimal epimerization risk.

Solvent and Temperature Effects

Solvent Polarity :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may promote side reactions such as hydrolysis of the bromoacetyl group.

  • Halogenated solvents (e.g., DCM, chloroform) are preferred for moisture-sensitive steps, offering yields up to 82%.

Temperature Control :
Exothermic coupling reactions require cooling (0–5°C) to prevent decomposition. Elevated temperatures (25–30°C) reduce reaction times but risk cyclopropane ring opening.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. The latter method yields crystalline material with >99% purity, as confirmed by HPLC.

Spectroscopic Analysis

  • ¹H NMR : Key signals include cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and bromoacetyl carbonyl (δ 3.9 ppm, singlet).

  • ¹³C NMR : Cyclopropane carbons appear at δ 10–15 ppm, while the carboxamide carbonyl resonates at δ 168–170 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 282.13 ([M+H]⁺), with isotopic patterns consistent with bromine.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for large-scale production, reducing reaction times by 50% compared to batch processes. For example, a telescoped system combining bromoacetylation and coupling steps achieves a throughput of 1.2 kg/h.

Green Chemistry Metrics

  • Atom Economy : 78% (theoretical) for HATU-mediated coupling.

  • E-Factor : 12.5 kg waste/kg product, driven by solvent use in chromatography.

Emerging Methodologies

Photocatalytic Bromoacetylation

Visible-light-mediated reactions using eosin Y as a photocatalyst enable bromoacetylation at ambient temperature, achieving 88% yield with reduced byproducts.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide coupling in aqueous media, though yields remain moderate (55–60%) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological activities .

Biological Activity

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a cyclopropane ring attached to a phenyl group with a bromoacetyl substituent. This unique structure contributes to its chemical reactivity and biological interactions.

Synthesis Method:
The synthesis typically involves the reaction of 4-bromoacetophenone with cyclopropanecarboxylic acid derivatives under controlled conditions. The following general steps outline the synthesis:

  • Formation of Bromoacetophenone:
    • React 4-bromobenzoyl chloride with acetyl chloride in the presence of a base.
  • Cyclopropanation:
    • Treat the bromoacetophenone with cyclopropanecarboxylic acid using coupling agents to form the desired amide.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve:

  • Inhibition of Cell Proliferation: The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates.
  • Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been evaluated for antimicrobial effects. Preliminary studies indicate:

  • Broad-Spectrum Activity: It shows efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action: The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study 1 : Evaluation of Anticancer ActivityThis compound demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
Study 2 : Antimicrobial Screening The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Study 3 : Mechanistic Studies In vitro assays indicated that the compound induces apoptosis via caspase activation in cancer cells, suggesting potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for tumor growth and bacterial survival.
  • Receptor Interaction: It could interact with specific receptors involved in cell signaling pathways, modulating their activity and leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels may contribute to both anticancer and antimicrobial effects by inducing oxidative stress.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing a phenylcyclopropanecarboxamide precursor with a bromoacetyl group. Key steps include:

  • Nucleophilic substitution : Reacting 4-aminophenyl derivatives with bromoacetyl bromide under anhydrous conditions (e.g., in dichloromethane) to introduce the bromoacetyl moiety .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to form the cyclopropanecarboxamide backbone .
  • Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradients) achieves diastereomer separation, with reported yields up to 78% under optimized stoichiometry .
    Critical parameters : Temperature control (0–25°C), solvent polarity, and stoichiometric excess (e.g., 4.0 equiv. of phenolic nucleophiles) improve yield and purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Characteristic signals include cyclopropane protons (δ 1.0–1.5 ppm, multiplet), bromoacetyl CH₂ (δ 4.3–4.5 ppm, singlet), and aromatic protons (δ 7.2–8.0 ppm) .
    • ¹³C NMR : Carbonyl groups (amide: ~168 ppm; bromoacetyl: ~170 ppm) and cyclopropane carbons (~10–15 ppm) confirm connectivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₁BrN₂O₂: 319.09) .
  • Infrared spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1540 cm⁻¹) confirm functional groups .

Q. How do structural modifications (e.g., substituent variation) influence the biological activity of this compound?

  • Electron-withdrawing groups (e.g., Br in bromoacetyl) enhance electrophilicity, promoting covalent interactions with cysteine residues in target proteins .
  • Cyclopropane ring rigidity : Restricts conformational flexibility, improving target selectivity (e.g., kinase inhibition) compared to acyclic analogs .
  • Phenyl ring substitution : Para-substituted electron-donating groups (e.g., methoxy) reduce reactivity but improve solubility, as shown in related carboxamides .
    Methodological insight : Parallel synthesis of analogs followed by enzymatic assays (e.g., IC₅₀ determination) and molecular docking can map structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

  • Assay validation : Compare results under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Crystallographic analysis : Resolve target-bound structures (e.g., Aurora kinase) to identify binding modes conflicting with biochemical data .
  • Orthogonal assays : Use thermal shift assays (TSA) alongside enzymatic inhibition studies to confirm target engagement .
    Example : VX-680 (a derivative) showed conflicting IC₅₀ values in Aurora kinase assays until crystallography revealed pH-dependent binding .

Q. What computational strategies are effective for predicting this compound’s interactions with novel biological targets?

  • Molecular dynamics (MD) simulations : Model cyclopropane ring strain and its impact on protein-ligand binding kinetics .
  • Quantum mechanical (QM) calculations : Assess bromoacetyl reactivity (e.g., Fukui indices) to predict covalent adduct formation .
  • Pharmacophore mapping : Align electrostatic and hydrophobic features with kinase ATP-binding pockets, as validated for related carboxamides .
    Case study : MD simulations of VX-680 predicted resistance mutations in Aurora kinase, later confirmed experimentally .

Q. What experimental approaches can address synthetic byproduct formation during this compound preparation?

  • Reaction monitoring : Use TLC or inline IR spectroscopy to detect intermediates (e.g., unreacted bromoacetyl precursors) .
  • Byproduct identification : LC-MS/MS or 2D NMR (e.g., HSQC) characterizes dimerized or hydrolyzed byproducts .
  • Optimized quenching : Rapid cooling (−78°C) and acidic workup minimize bromoacetyl hydrolysis .

Q. How can researchers leverage this compound as a chemical probe for studying kinase signaling pathways?

  • Kinase profiling : Screen against panels of 100+ kinases to identify off-target effects (e.g., using KinomeScan technology) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of kinases .
  • CRISPR knockout : Validate specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

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